Physicochemical properties of Methyl 5-amino-2-chloro-4-methoxybenzoate
Physicochemical properties of Methyl 5-amino-2-chloro-4-methoxybenzoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-5-chloro-2-methoxybenzoate
Forward: This technical guide provides a comprehensive overview of Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS No. 20896-27-9). While the initial topic request specified a different isomeric arrangement (Methyl 5-amino-2-chloro-4-methoxybenzoate), a thorough review of scientific and commercial literature indicates that Methyl 4-amino-5-chloro-2-methoxybenzoate is the predominantly synthesized, characterized, and utilized compound. This document synthesizes available data to serve as an essential resource for researchers, chemists, and drug development professionals working with this important synthetic intermediate.
Introduction and Overview
Methyl 4-amino-5-chloro-2-methoxybenzoate is a substituted aromatic ester that serves as a critical building block in organic synthesis. Its unique arrangement of functional groups—an amine, a chloro group, a methoxy ether, and a methyl ester on a benzene ring—provides a versatile platform for constructing more complex molecules. The electron-donating effects of the amino and methoxy groups, contrasted with the electron-withdrawing nature of the chloro and ester moieties, create a nuanced reactivity profile that is highly valuable.
This compound is frequently employed as a key intermediate in the synthesis of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs) targeting the central nervous system.[1] Notably, it is a known starting material for derivatives studied as 5-HT4 receptor agonists and antagonists and is also listed as a related impurity in the synthesis of Metoclopramide.[2][3] Its utility also extends to the development of agrochemicals and specialty dyes.[4] This guide offers an in-depth exploration of its chemical and physical properties, synthesis, analytical protocols, and safe handling procedures to support its effective and safe application in research and development.
Chemical Identity and Structure
Correctly identifying a chemical compound is the foundation of all scientific work. The following table summarizes the key identifiers for Methyl 4-amino-5-chloro-2-methoxybenzoate.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 4-amino-5-chloro-2-methoxybenzoate | [5] |
| CAS Number | 20896-27-9 | [4][5][6][7] |
| Molecular Formula | C₉H₁₀ClNO₃ | [4][5][6] |
| Molecular Weight | 215.63 g/mol | [5] |
| Appearance | White solid / powder | [4] |
| Synonyms | 4-Amino-5-chloro-o-anisic acid methyl ester | [4][5] |
| InChIKey | ALYQFGBPEGLBLW-UHFFFAOYSA-N | [5] |
| Canonical SMILES | COC1=CC(=C(C=C1C(=O)OC)Cl)N | [5] |
2D Chemical Structure:
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are crucial for designing reaction conditions, purification strategies, and formulation approaches.
3.1 Summary of Physical Properties
| Property | Value | Notes | Source(s) |
| Melting Point | 135 °C | A reliable value from patent literature describing its synthesis and characterization. | [8] |
| XLogP3 | 2.4 | A computed value indicating moderate lipophilicity. | [5] |
| Appearance | White Powder | [4] | |
| Purity | ≥ 99% (HPLC) | As specified by commercial suppliers. | [4] |
3.2 Solubility Profile
While quantitative solubility data is not widely published, the molecular structure provides clear guidance for solvent selection.
-
Soluble in: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Ethyl Acetate are effective solvents, as evidenced by their use in its synthesis.[8][9] It is also expected to be soluble in chlorinated solvents like Dichloromethane and Chloroform, and alcohols like Methanol and Ethanol, particularly with gentle heating.
-
Insoluble in: It is expected to have very low solubility in water, especially under neutral or basic conditions. It is also insoluble in non-polar solvents like hexanes and petroleum ether, a property leveraged during purification where petroleum ether is used to wash the crystalline product.[8]
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of a compound. In the absence of publicly available spectra, this section provides an expert prediction of the key signals based on the compound's structure.
4.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~7.7 ppm (s, 1H): Aromatic proton at C6. This proton is deshielded by the adjacent ester group and appears as a singlet due to the absence of ortho or meta coupling partners.
-
δ ~6.3 ppm (s, 1H): Aromatic proton at C3. This proton is shielded by the ortho-methoxy and para-amino groups and appears as a singlet.
-
δ ~4.5 ppm (br s, 2H): Amino (-NH₂) protons. The chemical shift can vary significantly with concentration and solvent. The signal is often broad due to quadrupolar relaxation and exchange.
-
δ ~3.9 ppm (s, 3H): Methyl ester (-COOCH₃) protons. These protons are in a standard chemical environment for a methyl benzoate.
-
δ ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. These protons are slightly more shielded than the ester protons.
4.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~166 ppm: Carbonyl carbon of the ester group.
-
δ ~155-150 ppm: Aromatic carbons C2 and C4, bonded to oxygen and nitrogen.
-
δ ~130-115 ppm: Aromatic carbons C5 and C6.
-
δ ~110-100 ppm: Aromatic carbons C1 and C3.
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
-
δ ~52 ppm: Methyl ester carbon (-COOCH₃).
4.3 Predicted Key IR Absorption Bands (KBr Pellet)
-
3450-3300 cm⁻¹: Two distinct bands corresponding to the N-H symmetric and asymmetric stretching of the primary amine group.
-
~3000 cm⁻¹: C-H stretching from the aromatic and methyl groups.
-
~1720 cm⁻¹: A strong C=O stretching band from the ester carbonyl group.
-
~1620 cm⁻¹: N-H scissoring (bending) vibration.
-
~1250 cm⁻¹: C-O stretching from the aryl ether and ester groups.
-
~800-700 cm⁻¹: C-Cl stretching band.
Synthesis and Purification Workflow
The most direct and commonly cited synthesis involves the regioselective chlorination of its precursor, Methyl 4-amino-2-methoxybenzoate.
5.1 General Synthesis Pathway
The reaction utilizes an electrophilic chlorinating agent, such as N-Chlorosuccinimide (NCS), to install a chlorine atom onto the electron-rich aromatic ring. The position of chlorination (C5) is directed by the powerful ortho-, para-directing amino group at C4.
Caption: Synthesis via electrophilic chlorination.
5.2 Example Synthesis Protocol
This protocol is adapted from methodologies described in patent literature.[9]
-
Reaction Setup: In a suitable reaction flask, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 equivalent) in N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0 to 1.1 equivalents) to the solution.
-
Heating: Stir the mixture and heat to 65-75°C for 3-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, pour the hot reaction mixture into a beaker of ice water. A solid precipitate will form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove residual DMF and succinimide.
-
Drying: Dry the collected white solid under vacuum to yield Methyl 4-amino-5-chloro-2-methoxybenzoate. The reported yield for this process is typically high, around 87.5%.[9]
Analytical Methodologies
To ensure the quality and purity of the synthesized compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
6.1 Purity Assessment via Reverse-Phase HPLC
This protocol describes a self-validating system for determining the purity of the final product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Causality Behind Choices:
-
C18 Column: The moderate lipophilicity (XLogP3 = 2.4) makes a C18 stationary phase ideal for good retention and separation from more polar starting materials or less polar byproducts.
-
Acidified Mobile Phase: The use of TFA ensures that the amino group is protonated, leading to sharp, symmetrical peak shapes by minimizing tailing.
-
Gradient Elution: A gradient is necessary to ensure that any potential impurities with different polarities are eluted from the column in a reasonable time frame, providing a comprehensive purity profile.
Caption: Workflow for HPLC purity determination.
Reactivity and Safe Handling
Understanding the compound's reactivity and hazards is paramount for safety.
7.1 Reactivity Profile
-
Amino Group: The nucleophilic primary amine can undergo standard reactions such as acylation, alkylation, and diazotization.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be converted to an amide by heating with an amine, a reaction used to synthesize derivatives like Metoclopramide.[8]
-
Aromatic Ring: While already substituted, further electrophilic aromatic substitution is possible, though the conditions would need to be carefully controlled.
7.2 Safety and Handling
Based on GHS classifications and safety data sheets, the following precautions are mandatory.[5]
-
Hazard Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[11] Avoid breathing dust.[11] Prevent contact with skin and eyes.[11] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool (recommended 0-8°C), and well-ventilated place.[4][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
Conclusion
Methyl 4-amino-5-chloro-2-methoxybenzoate is a high-value chemical intermediate with well-defined physicochemical properties. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and researchers in various fields. Adherence to the analytical and safety protocols outlined in this guide will ensure its consistent quality and safe handling in the laboratory.
References
- Google Patents. (2016, January 13). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). Methyl 4-Amino-5-chloro-2-methoxybenzoate. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 700493, Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved February 15, 2026, from [Link]
-
Chem Service. (2016, May 13). Safety Data Sheet: 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved February 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved February 15, 2026, from [Link]
-
G. G. G. G. Campiani et al. (1998). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). United States Patent 3,700,719.
-
MySkinRecipes. (n.d.). Methyl 2-amino-4-chloro-5-methoxybenzoate. Retrieved February 15, 2026, from [Link]
Sources
- 1. Methyl 2-amino-4-chloro-5-methoxybenzoate [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Amino-5-chloro-2-methoxybenzoic Acid | LGC Standards [lgcstandards.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 4-amino-5-chloro-2-methoxybenzoate | C9H10ClNO3 | CID 700493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-Amino-5-chloro-2-methoxybenzoate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]


